molecular formula C7H15BrN2 B6319638 5-(Dimethylamino)pentanenitrile hydrobromide CAS No. 1051369-00-6

5-(Dimethylamino)pentanenitrile hydrobromide

Cat. No.: B6319638
CAS No.: 1051369-00-6
M. Wt: 207.11 g/mol
InChI Key: UIKCJXKETJQVCK-UHFFFAOYSA-N
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Description

5-(Dimethylamino)pentanenitrile hydrobromide is a chemical compound with the molecular formula C7H15BrN2. It is a derivative of pentanenitrile, featuring a dimethylamino group attached to the fifth carbon atom. This compound is often used in various chemical reactions and research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Dimethylamino)pentanenitrile hydrobromide typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced equipment and controlled environments helps in achieving consistent results.

Chemical Reactions Analysis

Types of Reactions

5-(Dimethylamino)pentanenitrile hydrobromide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: It can be reduced to form different amine derivatives.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of 5-(Dimethylamino)pentanenitrile.

    Reduction: Various amine derivatives.

    Substitution: Compounds with different functional groups replacing the dimethylamino group.

Scientific Research Applications

5-(Dimethylamino)pentanenitrile hydrobromide is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(Dimethylamino)pentanenitrile hydrobromide involves its interaction with specific molecular targets. The dimethylamino group plays a crucial role in its reactivity and interaction with other molecules. The compound can participate in various pathways, leading to the formation of different products depending on the reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    5-(Dimethylamino)pentanenitrile: The parent compound without the hydrobromide group.

    5-(Methylamino)pentanenitrile: A similar compound with a methylamino group instead of a dimethylamino group.

    5-(Ethylamino)pentanenitrile: A compound with an ethylamino group.

Uniqueness

5-(Dimethylamino)pentanenitrile hydrobromide is unique due to the presence of the hydrobromide group, which enhances its solubility and reactivity in certain reactions. This makes it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

5-(dimethylamino)pentanenitrile;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2.BrH/c1-9(2)7-5-3-4-6-8;/h3-5,7H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIKCJXKETJQVCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCCC#N.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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